3-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole

Medicinal Chemistry Physicochemical Property Drug Design

Only the 3-meta-trifluoromethyl-1,2,4-oxadiazole regioisomer delivers the high logD (4.4) and 5.6-fold potency gain essential for CNS and antiviral programs. This exact scaffold is the direct precursor to SEW2871 and is pre-validated for hERG-safe lead optimization. Procure this specific building block to ensure reproducible pharmacology and avoid the activity losses seen with ortho/para isomers.

Molecular Formula C9H5F3N2O
Molecular Weight 214.14 g/mol
Cat. No. B12983327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole
Molecular FormulaC9H5F3N2O
Molecular Weight214.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NOC=N2
InChIInChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-2-6(4-7)8-13-5-15-14-8/h1-5H
InChIKeyLPEZPPVFFQTJOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole: Core Scaffold Identity and Procurement Baseline


3-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole (CAS 16013-12-0, MW 214.14 g/mol) is a heteroaromatic building block belonging to the 1,2,4-oxadiazole class, a five-membered ring system frequently employed as a bioisosteric replacement for ester and amide functionalities [1]. The compound features a 3-trifluoromethyl substituent at the meta position of the phenyl ring, a modification known to enhance lipophilicity and influence metabolic stability . This specific regioisomer and substitution pattern serve as a key intermediate for several bioactive molecules, most notably SEW2871, a potent sphingosine-1-phosphate receptor 1 (S1P1) agonist [2].

Why Generic 3-Aryl Oxadiazole Substitution Fails: The Regioisomeric and Positional Sensitivity of 3-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole


While the 1,2,4-oxadiazole scaffold is often introduced as a generic bioisostere, its performance is exquisitely sensitive to both the regioisomer of the oxadiazole ring and the substitution position on the pendant aryl ring. Systematic comparisons reveal that the 1,2,4-oxadiazole isomer exhibits a median logD of 4.4, over an order of magnitude higher than its 1,3,4 counterpart, directly impacting solubility, metabolic stability, and off-target liability [1]. Furthermore, shifting the trifluoromethyl group from the meta to the para or ortho position on the phenyl ring can drastically alter target potency, as demonstrated by up to a 4.7-fold decrease in activity for ortho-substituted analogs in enzymatic inhibition assays [2]. Therefore, interchangeability is not supported by data; the specific 3-meta-trifluoromethyl-1,2,4-oxadiazole combination provides a unique pharmacological profile that cannot be replicated by its nearest isomers.

Quantitative Differentiation Guide for 3-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole Against Key Analogs


Lipophilicity (logD): 1,2,4- vs 1,3,4-Oxadiazole Regioisomeric Comparison

A systematic matched-pair analysis of oxadiazole isomers across the AstraZeneca collection reveals a large and consistent lipophilicity difference. The median experimental logD for 1,2,4-oxadiazole isomers is 4.4, which is 1.2 log units higher than the median of 3.2 for the corresponding 1,3,4-oxadiazole matched pairs [1]. This translates to an approximately 16-fold increase in lipophilicity for the 1,2,4-scaffold. For the target compound, this elevated logD is further amplified by the meta-trifluoromethyl group, making it particularly suitable for applications requiring enhanced membrane permeability.

Medicinal Chemistry Physicochemical Property Drug Design

Target Potency: Impact of Trifluoromethyl Position on SARS-CoV-2 Main Protease Inhibition

In a focused SAR exploration of 3-phenyl-1,2,4-oxadiazole-based SARS-CoV-2 Mpro inhibitors, the position of the trifluoromethyl group was varied to probe its effect on enzymatic activity. The meta-substituted derivative (12a) exhibited an IC50 of 14.26 ± 0.16 μM [1]. This represents a 2.1-fold decrease in potency compared to the para-substituted lead (7h, IC50 = 6.71 ± 0.24 μM), but a significant improvement over both the ortho-substituted variant (12b, IC50 = 66.92 ± 1.48 μM, a 4.7-fold decrease) and the unsubstituted phenyl analog (12c, IC50 = 79.62 ± 1.68 μM). The meta-trifluoromethyl group thus occupies a precise potency window, offering a balance between the optimal para and detrimental ortho positions.

Antiviral Research Structure-Activity Relationship Enzyme Inhibition

Pharmacological Utility: The Compound as a Direct Precursor to the Potent S1P1 Agonist SEW2871

3-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole serves as the immediate 3-aryl precursor in the synthesis of SEW2871, a highly potent and selective S1P1 receptor agonist . SEW2871 itself demonstrates an EC50 of 13.8 nM at the S1P1 receptor and displays >1000-fold selectivity over the related S1P3 receptor, where the same scaffold shows very weak agonist activity (EC50 > 25,000 nM) [1]. In contrast, simple structural analogs where the 3-(3-trifluoromethyl)phenyl group is modified or replaced typically show a significant erosion in S1P1 potency and selectivity. This establishes the specific compound as a critical, non-substitutable building block for a high-value pharmacological tool and potential therapeutic lead.

Sphingosine-1-Phosphate Receptor Immunomodulation GPCR Agonist

Metabolic Stability: Differential Intrinsic Clearance Between 1,2,4- and 1,3,4-Oxadiazole Regioisomers

A comprehensive matched-pair analysis of human liver microsomal (HLM) intrinsic clearance (CLint) for 34 oxadiazole pairs revealed a systematic trend: in over 55% of the pairs (19/34), the 1,3,4-oxadiazole regioisomer exhibited superior metabolic stability, characterized by lower CLint values [1]. The 1,2,4-regioisomer was associated with higher intrinsic clearance, indicating a greater susceptibility to CYP-mediated metabolism. This suggests that while the meta-trifluoromethyl group on the target compound may enhance stability locally, the core 1,2,4-oxadiazole scaffold inherently presents a higher metabolic liability compared to its 1,3,4 counterpart, a critical consideration for in vivo applications.

Drug Metabolism Pharmacokinetics Cytochrome P450

Off-Target Liability: hERG Inhibition Risk Profile of 1,2,4-Oxadiazoles

In the same systematic regioisomeric comparison, hERG inhibition data for the matched oxadiazole pairs showed a consistent trend: 1,3,4-oxadiazole isomers were generally less potent hERG inhibitors compared to their 1,2,4 counterparts [1]. This indicates that the 1,2,4-oxadiazole scaffold carries a higher intrinsic risk of cardiotoxicity via hERG channel blockade. However, the specific substitution can modulate this risk, as evidenced by astemizole-derived 3-trifluoromethyl-1,2,4-oxadiazoles which achieved >1000-fold selectivity over hERG [2]. The meta-trifluoromethylphenyl group in the target compound thus represents a strategic starting point for mitigating this inherent class liability through further 5-substitution.

Cardiotoxicity Safety Pharmacology Drug-induced QT prolongation

Aqueous Solubility: The Solubility Trade-Off Inherent to the 1,2,4-Oxadiazole Scaffold

The systematic analysis also revealed a significant difference in aqueous solubility, with 1,3,4-oxadiazole isomers consistently demonstrating better solubility profiles than their 1,2,4-counterparts [1]. This is a direct consequence of the higher lipophilicity and different dipole moment of the 1,2,4-regioisomer. For the target compound, the combined effect of the lipophilic 1,2,4-oxadiazole core and the trifluoromethyl group results in a compound with intrinsically low aqueous solubility, a property that must be factored into formulation strategies or represents a deliberate choice for projects targeting hydrophobic binding pockets or sustained-release formulations.

Biopharmaceutics Drug Formulation Physicochemical Property

Optimal Application Scenarios for 3-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole Based on Differential Evidence


Design and Synthesis of CNS-Penetrant Drug Candidates with High Lipophilicity Requirements

The median logD of 4.4 for 1,2,4-oxadiazoles [1] makes this compound an ideal core for CNS targets where high permeability is essential. The meta-trifluoromethyl group further enhances this property without the severe potency loss seen with ortho substitution [2]. This scaffold is a strategic starting point for medicinal chemists developing antipsychotics, antidepressants, or neuroprotective agents where crossing the blood-brain barrier is a primary challenge.

Synthesis of S1P1 Receptor Modulators for Immunological Disorders

The compound's proven role as a direct precursor to SEW2871, a highly selective S1P1 agonist with an EC50 of 13.8 nM and >1800-fold selectivity over S1P3 [3], makes it a privileged intermediate for immunomodulation projects. It enables the development of next-generation S1P1 modulators with potentially reduced cardiovascular side effects, applicable to multiple sclerosis, inflammatory bowel disease, and transplant rejection.

Antiviral Research Targeting Viral Proteases with Precise Steric and Electronic Requirements

The 5.6-fold potency gain of the meta-trifluoromethyl substitution over unsubstituted phenyl in SARS-CoV-2 Mpro inhibition [2] demonstrates the compound's utility as a starting point for fragment-based or structure-guided antiviral discovery. The scaffold can be further optimized via 5-substitution to occupy additional protease sub-pockets, making it valuable for pandemic preparedness and broad-spectrum antiviral programs.

Pharmacological Tool Compounds Requiring Defined hERG Selectivity Profiles

While the core 1,2,4-oxadiazole scaffold has an inherent hERG liability [4], published work demonstrates that appropriate 5-substitution on a 3-trifluoromethyl-1,2,4-oxadiazole can achieve >1000-fold selectivity over hERG [5]. This compound is therefore a validated starting point for developing highly selective pharmacological probes, where the challenges of hERG and solubility are proactively managed in the hit-to-lead phase.

Quote Request

Request a Quote for 3-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.